molecular formula C7H2BrF5Zn B3041737 Pentafluorobenzylzinc bromide CAS No. 352534-75-9

Pentafluorobenzylzinc bromide

Cat. No.: B3041737
CAS No.: 352534-75-9
M. Wt: 326.4 g/mol
InChI Key: JNQVFPNRJUXZSW-UHFFFAOYSA-M
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Description

Pentafluorobenzylzinc bromide is an organozinc compound with the chemical formula C6F5CH2ZnBr. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a pentafluorobenzyl group attached to a zinc bromide moiety, making it highly reactive and useful in various chemical transformations .

Scientific Research Applications

Pentafluorobenzylzinc bromide has a wide range of applications in scientific research, including:

Safety and Hazards

Pentafluorobenzylzinc bromide is classified as a flammable liquid (Category 2), acute toxicity oral (Category 4), eye irritant (Category 2A), carcinogenic (Category 2), and specific target organ toxicity - single exposure (Category 3) affecting the respiratory system . It has a flash point of 17°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluorobenzylzinc bromide can be synthesized through the reaction of pentafluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pentafluorobenzylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include alkyl halides and acyl chlorides. The reactions are usually carried out in polar aprotic solvents like THF or dimethylformamide (DMF) at room temperature or under reflux conditions.

    Coupling Reactions: Common reagents include organic halides and palladium or nickel catalysts.

Major Products Formed:

Mechanism of Action

The mechanism of action of pentafluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo nucleophilic attack on electrophilic substrates. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The pentafluorobenzyl group enhances the reactivity of the compound by stabilizing the negative charge on the carbon atom through electron-withdrawing effects .

Comparison with Similar Compounds

Uniqueness: Pentafluorobenzylzinc bromide is unique due to its high reactivity and the stabilizing effect of the pentafluorobenzyl group. This makes it particularly useful in reactions requiring high selectivity and efficiency .

Properties

IUPAC Name

bromozinc(1+);1,2,3,4,5-pentafluoro-6-methanidylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5.BrH.Zn/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQVFPNRJUXZSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279605
Record name Zinc, bromo[(pentafluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-75-9
Record name Zinc, bromo[(pentafluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentafluorobenzylzinc bromide
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Pentafluorobenzylzinc bromide
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Pentafluorobenzylzinc bromide
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Pentafluorobenzylzinc bromide
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Pentafluorobenzylzinc bromide

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